molecular formula C16H29CaN5NaO8+3 B12328793 Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate

Cat. No.: B12328793
M. Wt: 482.5 g/mol
InChI Key: YOVKQJBQALQTMU-UHFFFAOYSA-N
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Description

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate is a complex compound known for its chelating properties. It is commonly used in various industrial and scientific applications due to its ability to bind metal ions. This compound is also referred to as a calcium disodium complex and is often utilized in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate typically involves the reaction of ethylenediaminetetraacetic acid (EDTA) with calcium and sodium salts. The process includes the following steps:

    Preparation of EDTA Solution: Dissolve EDTA in water to form a solution.

    Addition of Calcium and Sodium Salts: Add calcium chloride and sodium hydroxide to the EDTA solution.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex.

    Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate undergoes various chemical reactions, including:

    Chelation: The compound forms stable complexes with metal ions, making it an effective chelating agent.

    Substitution Reactions: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its structure.

Common Reagents and Conditions

    Chelation: Metal ions such as iron, copper, and zinc are common reagents used in chelation reactions.

    Substitution Reactions: Reagents like halogens and alkyl groups are used in substitution reactions.

    Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.

Major Products Formed

    Chelation: Metal complexes with enhanced stability.

    Substitution Reactions: Derivatives with modified functional groups.

    Hydrolysis: Decomposed products including smaller organic molecules and metal ions.

Scientific Research Applications

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent to remove metal ions from solutions and to stabilize metal ions in various chemical processes.

    Biology: Employed in cellular biology as an apoptosis-inducing agent for chondrocytes.

    Medicine: Utilized in medical treatments to bind and remove heavy metals from the body, particularly in cases of heavy metal poisoning.

    Industry: Applied in water treatment processes to sequester metal ions and prevent scale formation.

Mechanism of Action

The mechanism of action of calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate involves its ability to bind metal ions through chelation. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple carboxylate and amino groups present in the compound, which coordinate with the metal ions to form stable ring structures.

Comparison with Similar Compounds

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate can be compared with other chelating agents such as:

    Ethylenediaminetetraacetic acid (EDTA): Similar in structure but lacks the calcium and sodium components.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a similar function but different molecular structure.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer coordination sites.

The uniqueness of this compound lies in its enhanced stability and ability to form complexes with a wide range of metal ions, making it more versatile in various applications.

Biological Activity

Calcium sodium 2-[bis[2-(carboxylatomethyl-(methylcarbamoylmethyl)amino)ethyl]amino]acetate, commonly referred to as calcium sodium EDTA derivative, is a chelating agent with significant biological activity. This compound is primarily recognized for its ability to bind metal ions, making it valuable in various fields including biochemistry, medicine, and environmental science. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C16H29CaN5NaO8
  • Molecular Weight : 482.5 g/mol
  • IUPAC Name : Calcium; sodium; 2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate
  • CAS Number : 131410-50-9

This compound acts primarily as a chelating agent , which means it can form stable complexes with metal ions. This property is crucial in various biological and medical applications:

  • Metal Ion Sequestration : The compound effectively binds heavy metals such as lead and mercury, facilitating their excretion from the body.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in chondrocytes, which may have implications for treating conditions like osteoarthritis.
  • Stabilization of Metal Ions : In biochemical assays, it helps stabilize metal ions required for enzymatic reactions.

Applications in Medicine and Research

The biological activity of this compound extends to several critical applications:

  • Heavy Metal Detoxification : Utilized in clinical settings to treat heavy metal poisoning by binding toxic metals and enhancing their elimination from the body.
  • MRI Contrast Agent : Its chelating properties are explored in developing contrast agents for magnetic resonance imaging (MRI), enhancing image quality by improving the relaxation times of protons in tissues .
  • Cellular Biology Studies : Employed in research to study cellular processes such as apoptosis and metal ion homeostasis.

Case Studies

  • Apoptosis Induction in Chondrocytes :
    A study demonstrated that this compound could induce apoptosis in chondrocytes through metal ion modulation. This finding suggests potential therapeutic applications in cartilage-related diseases.
  • Chelation Therapy for Heavy Metal Poisoning :
    Clinical trials have shown that this compound effectively reduces blood levels of lead and other heavy metals in patients with acute poisoning, leading to improved clinical outcomes .
  • MRI Contrast Enhancement :
    Research indicates that when used as a contrast agent, the compound significantly enhances the MRI signal intensity of tumors compared to traditional agents, providing clearer imaging results for diagnostic purposes .

Data Table: Comparative Biological Activities

Activity TypeDescriptionReference
Heavy Metal ChelationBinds lead and mercury for detoxification
Apoptosis InductionInduces programmed cell death in chondrocytes
MRI Contrast AgentEnhances imaging quality via proton relaxation

Properties

Molecular Formula

C16H29CaN5NaO8+3

Molecular Weight

482.5 g/mol

IUPAC Name

calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]azaniumyl]ethyl]azaniumyl]acetate

InChI

InChI=1S/C16H29N5O8.Ca.Na/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;/q;+2;+1

InChI Key

YOVKQJBQALQTMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C[NH+](CC[NH+](CC[NH+](CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Ca+2]

Origin of Product

United States

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